Cas no 7783-28-0 (Diammonium phosphate)

リン酸二アンモニウム(Diammonium phosphate、DAP)は、化学式(NH₄)₂HPO₄で表される無機化合物です。主に農業用肥料として広く利用されており、高濃度の窒素(18%)とリン(46%)を含むため、植物の成長促進に効果的です。水溶性が高く、土壌への吸収が迅速な点が特徴で、pH調整剤としても機能します。工業用途では、消火剤や酵母培養の栄養源としても応用されます。化学的に安定しており、取り扱いが容易であることから、農業および産業分野で信頼性の高い資材として評価されています。

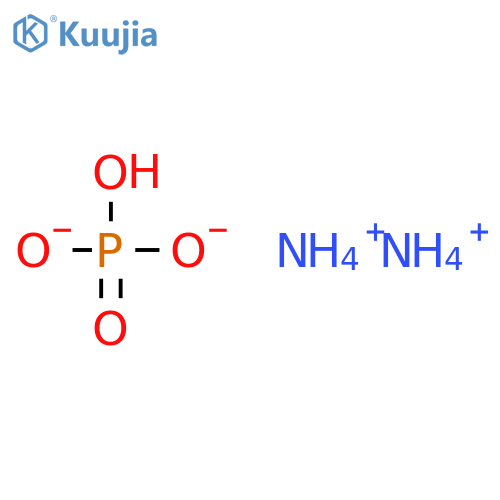

Diammonium phosphate structure

商品名:Diammonium phosphate

Diammonium phosphate 化学的及び物理的性質

名前と識別子

-

- Ammonium phosphate

- AMMONIUM HYDROGENPHOSPHATE

- AMMONIUM HYDROGEN PHOSPHATE DIBASIC

- AMMONIUM MONOHYDROGEN PHOSPHATE

- AMMONIUM PHOSPHATE DIBASIC

- DAP

- DI-AMMONIUM HYDROGEN ORTHOPHOSPHATE

- DIAMMONIUM HYDROGEN PHOSPHATE

- DI-AMMONIUM HYDROGENPHOSPHATE (SEC)

- DIAMMONIUM PHOSPHATE

- FYREX

- PHOSPHORUS ICP STANDARD

- SEC-AMMONIUM HYDROGEN PHOSPHATE

- SEC AMMONIUM PHOSPHATE

- ammoniummonohydrogenorthophosphate

- diammonium

- diammoniumacidphosphate

- diammoniummonohydrogenphosphate

- diammoniumorthophosphate

- Ammonium hydrogen orthophosphate

- Ammoniumphosphate-dibasic

- DIAMMONIUM PHOSPHATE (DAP)

- diazanium,hydrogen phosphate

- Phosphoric Acid Diam

- Phosphoric Acid Diammonium Salt

- ACS

- AMMoniuM Phosphate Dibasic (AS)

- AMMONIUM PHOSPHATE TS

- Diammonium hydrogenorthophosphate

- Ammonium hydrogen phosphate

- Diammonium hydrogenphosphate

- Phosphoric acid, diammonium salt

- Pelor

- Akoustan A

- Diammonium orthophosphate

- Diammonium acid phosphate

- Dibasic ammonium phosphate

- K2 (phosphate)

- Diammonium hydrogen orthophosphate

- Ammonium phosphate, dibasic

- Secondary ammonium phosphate

- Hydrogen diammonium phosphate

- Coaltrol LPA 445

- Ammonium orthophosphate dibasic

- Caswell No. 286C

- Diammonium monoh

- Diammonium Hydrogenphosphate Water Solution

- Ammonium phosphate dibasic,99%

- Diammonium phosphate

-

- MDL: MFCD00010891

- インチ: 1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)

- InChIKey: MNNHAPBLZZVQHP-UHFFFAOYSA-N

- ほほえんだ: P(=O)([O-])([O-])O[H].[N+]([H])([H])([H])[H].[N+]([H])([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 132.03000

- どういたいしつりょう: 132.029993

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 46.5

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 85.4

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色結晶または粉末。無臭。塩辛くて冷たい味がします。

- 密度みつど: 1.619

- ゆうかいてん: 155 °C (dec.) (lit.)

- ふってん: 158 °C at 760 mmHg

- 屈折率: 1.53

- PH値: 7.6-8.2 (100g/l, H2O, 20℃)

- ようかいど: H2O: 1 M at 20 °C, clear, colorless

- すいようせい: 58 g/ 100mL (10 ºC)

- あんていせい: Stable. Incompatible with strong acids, strong bases, strong oxidizing agents.

- PSA: 94.05000

- LogP: -0.28080

- マーカー: 14,542

- ようかいせい: 水に溶解し、1 g/1.7 mlを熱湯に溶解し、1 g/0.5 mlを冷水に溶解し、エタノールとアセトンに溶解しない。

Diammonium phosphate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:3

- RTECS番号:TB9385000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:冷蔵保存

- TSCA:Yes

- セキュリティ用語:S26;S36

Diammonium phosphate 税関データ

- 税関データ:

中国税関コード:

2919900090概要:

HS:2919990090他のリン酸塩及びその塩類(ラクトリン酸塩を含む)(そのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2919900090他のリン酸エステル及びその塩、例えばラクトリン酸塩、そのハロゲン化、スルホン化、硝化または亜硝化誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Diammonium phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB115251-10 kg |

Ammonium hydrogen phosphate, 98%; . |

7783-28-0 | 98% | 10kg |

€487.00 | 2023-04-11 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | AM03120500-500g |

Diammonium phosphate |

7783-28-0 | reagent | 500g |

¥- | 2023-01-06 | |

| TRC | P359205-25000mg |

Phosphoric Acid Diammonium Salt |

7783-28-0 | 25g |

$161.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A5764-2.5KG |

7783-28-0 | 2.5KG |

¥1342.41 | 2023-01-13 | |||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 379980-25G |

Diammonium phosphate |

7783-28-0 | 25g |

¥1794.86 | 2023-12-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 379980-100G |

Diammonium phosphate |

7783-28-0 | 100g |

¥3073.13 | 2023-12-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801047-2.5kg |

Ammonium phosphate dibasic |

7783-28-0 | 99% | 2.5kg |

¥258.00 | 2022-09-29 | |

| BAI LING WEI Technology Co., Ltd. | NG-I14-1G-1G |

Ammonium phosphate-dibasic 1G |

7783-28-0 | 1G |

¥ 280 | 2022-04-26 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A112553-2.5kg |

Diammonium phosphate |

7783-28-0 | AR,98.5% | 2.5kg |

¥242.90 | 2023-09-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801050-100g |

Ammonium phosphate dibasic |

7783-28-0 | 99.9% metals basis | 100g |

¥256.00 | 2022-09-03 |

Diammonium phosphate サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:7783-28-0)Ammonium phosphate dibasic

注文番号:sfd1770

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:32

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7783-28-0)di-Ammonium hydrogen phosphate;ACS

注文番号:LE10003

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:02

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:7783-28-0)Ammonium phosphate

注文番号:LE6122

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:48

価格 ($):discuss personally

Diammonium phosphate 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

7783-28-0 (Diammonium phosphate) 関連製品

- 10361-65-6(Phosphoric acid, triammonium salt)

- 14335-33-2(Phosphoric Acid-d3 (~85% w/w in D2O))

- 68333-79-9(Ammonium Polyphosphate)

- 14265-44-2(BETZ 0264)

- 7722-76-1(Ammonium dihydrogen phosphate)

- 10101-89-0(Trisodium phosphate dodecahydrate)

- 63-45-6(Primaquine diphosphate)

- 25447-33-0(Triammonium phosphate trihydrate)

- 10124-31-9(TRI-AMMONIUMORTHOPHOSPHATE)

- 12704-02-8(AMMONIUM PHOSPHOTUNGSTATE TRIHYDRATE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7783-28-0)Diammonium phosphate

清らかである:99%/99%/99%/99%/99%/99%/99%/99%/99%/99%/99%

はかる:1000g/6*1000g/25000g/2500g/1kg/2.5kg/5kg/25g/10kg/25kg/50000g

価格 ($):219.0/729.0/2221.0/491.0/188.0/394.0/698.0/166.0/212.0/400.0/2711.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:7783-28-0)磷酸二铵

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ